molecular formula C10H8ClNO2 B14761915 Methyl 2-(4-Chloro-2-cyanophenyl)acetate

Methyl 2-(4-Chloro-2-cyanophenyl)acetate

Cat. No.: B14761915
M. Wt: 209.63 g/mol
InChI Key: GXDMMYJGRZYIRP-UHFFFAOYSA-N
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Description

Methyl 2-(4-Chloro-2-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a chlorine atom at position 4 and a cyano group at position 2. The methyl ester of the acetic acid side chain contributes to its lipophilicity and reactivity.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(4-chloro-2-cyanophenyl)acetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3

InChI Key

GXDMMYJGRZYIRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-Chloro-2-cyanophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chloro-2-cyanophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Chloro-2-cyanophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylacetic esters.

    Hydrolysis: The major product is 2-(4-chloro-2-cyanophenyl)acetic acid.

    Reduction: The major product is 2-(4-chloro-2-aminophenyl)acetate.

Scientific Research Applications

While the search results do not provide specific applications of "Methyl 2-(4-Chloro-2-cyanophenyl)acetate", they do offer information on the properties, activities, and synthetic methods of related compounds, which can help infer potential applications.

Here's a summary based on the available information:

Scientific Research Applications

  • As a chemical intermediate Methyl 2-chloro-2-(4-cyanophenyl)acetate can be used as an intermediate in the synthesis of more complex organic molecules.
  • In biological studies This compound can be employed to study enzyme interactions and metabolic pathways.
  • Industrial applications It may be used in the production of specialty chemicals and materials.
  • The compound has garnered interest in medicinal chemistry due to its potential biological activities.
  • It exhibits moderate antimicrobial activity, with similar compounds showing effectiveness against various microbial strains.
  • It may also possess anticancer properties, with studies showing that similar compounds can interact with cancer cell lines and exhibit cytotoxic effects against specific cancer types.

Chemical Reactions

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Mechanism of Action

The mechanism of action of Methyl 2-(4-Chloro-2-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 2-(4-Chloro-2-cyanophenyl)acetate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
This compound Not provided C10H7ClNO2 ~213.63 4-Cl, 2-CN, methyl ester High polarity due to CN; potential pharmaceutical intermediate
Methyl (4-chloro-2-vinylphenyl)acetate 936098-40-7 C11H11ClO2 210.66 4-Cl, 2-vinyl, methyl ester Vinyl group enables polymerization or cross-linking
Methyl 2-(4-chlorophenyl)sulfanylacetate 15446-15-8 C9H9ClO2S 216.68 4-Cl, S-linked, methyl ester Sulfur enhances antioxidant potential; used in thiol-ene reactions
Ethyl 2-(4-chloro-2-cyanophenoxy)acetate 401631-70-7 C11H10ClNO3 239.65 4-Cl, 2-CN, ethoxy ester, phenoxy Phenoxy linkage improves stability; agrochemical intermediate
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate 900937-56-6 C10H9ClO3 212.63 4-Cl, 3-CH3, ketone, methyl ester Ketone group facilitates keto-enol tautomerism; synthetic precursor
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate Not provided C9H9ClO3 200.62 2-Cl, 4-OH, methyl ester Hydroxyl group increases aqueous solubility; pharmaceutical applications
Ethyl 2-(4-cyanophenyl)acetate 67237-76-7 C11H11NO2 189.21 4-CN, ethyl ester Ethyl ester enhances metabolic stability; used in organic synthesis

Reactivity and Functional Group Influence

  • Cyano Group (CN): The electron-withdrawing nature of the cyano group in this compound increases electrophilic substitution reactivity at specific ring positions compared to analogs like Methyl (4-chloro-2-vinylphenyl)acetate (vinyl substituent) or Methyl 2-(4-chlorophenyl)sulfanylacetate (sulfanyl group) .
  • Ester vs. Ketone: Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate contains a ketone group, enabling tautomerization and participation in condensation reactions, unlike the ester functionality in the target compound .
  • Phenoxy Linkage: Ethyl 2-(4-chloro-2-cyanophenoxy)acetate’s ether bond reduces electron withdrawal compared to the direct CH2 linkage in the target compound, altering its electronic profile .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-Chloro-2-cyanophenyl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a halogenated precursor. For example:

Esterification : React 4-chloro-2-cyanophenylacetic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux.

Substitution : Use methyl acetoacetate derivatives with halogenated aryl groups, introducing the cyano group via nitrile exchange reactions.

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm ester carbonyl (δ ~3.7 ppm for methyl ester, δ ~170 ppm for carbonyl carbon) and aromatic substituents (δ 7.2–8.0 ppm for chloro/cyano-substituted phenyl) .
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Hazard Mitigation : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline solution for 15 minutes. Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine structures using SHELX software to determine bond angles/torsional strains (e.g., Cl-C-C-O dihedral angles) .
  • Data Reconciliation : Compare experimental results (e.g., C–Cl bond lengths, ~1.73 Å) with computational models (DFT/B3LYP). Address outliers by re-examining solvent effects or crystal packing forces .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SNAr mechanism at the 4-chloro position). Calculate activation energies (ΔG‡) to predict regioselectivity.
  • Solvent Modeling : Include polarizable continuum models (PCM) for solvents like DMSO or THF. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How do competing byproducts form during synthesis, and how are they minimized?

  • Methodological Answer :
  • Byproduct Analysis : Common byproducts include dehalogenated esters or cyano-hydrolyzed acids. Identify via LC-MS or GC-MS .
  • Mitigation Strategies :
  • Use anhydrous conditions to prevent hydrolysis of the cyano group.
  • Optimize stoichiometry (e.g., 1.2 equivalents of methylating agent) and catalytic systems (e.g., DMAP for esterification) .

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